Isoboonein acetate

Description

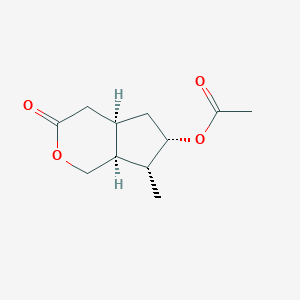

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJHSEZGXPVNLN-QQRDMOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Isobornyl Acetate: From Chemical Properties to Biological Activities

Please Note: Initial research for "Isoboonein acetate" did not yield any results. Based on the phonetic similarity, this guide focuses on Isobornyl acetate , a compound with significant research and applications in various scientific fields.

Introduction

Isobornyl acetate is a bicyclic monoterpene ester that is a significant component of many essential oils, notably from coniferous trees. It is a colorless liquid with a characteristic pine-like, camphoraceous odor. Beyond its traditional use in the fragrance and flavor industries, Isobornyl acetate has garnered attention from the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the biological activities of Isobornyl acetate, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.

Chemical and Physical Properties

Isobornyl acetate is the acetate ester of the terpenoid isoborneol. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₀O₂ |

| Molar Mass | 196.29 g/mol |

| Appearance | Colorless liquid |

| Odor | Pine-like, camphoraceous |

| Boiling Point | 229-233 °C |

| Density | 0.983 g/mL at 25 °C |

| Refractive Index | 1.4635 (n20/D) |

| Solubility | Insoluble in water; soluble in organic solvents |

| CAS Number | 125-12-2 |

Synthesis of Isobornyl Acetate

Isobornyl acetate is commercially synthesized primarily through the esterification of camphene with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

A general experimental workflow for the synthesis of Isobornyl acetate is depicted below:

Biological Activities

Isobornyl acetate has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Isobornyl acetate has shown inhibitory activity against a variety of pathogenic microorganisms.[1] Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Notably, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans.[2]

Quantitative Antimicrobial Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Various microbial strains | 1.75 to 4.88 mg/mL | [Source] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a general procedure for determining the MIC of Isobornyl acetate against a specific microorganism.

-

Preparation of Isobornyl Acetate Stock Solution: Dissolve Isobornyl acetate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 100 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Isobornyl acetate stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no Isobornyl acetate) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Isobornyl acetate that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Bornyl acetate, a closely related compound, has been shown to exert anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines.[3] Studies on bornyl acetate have indicated its ability to suppress the activation of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory activity of Isobornyl acetate in a macrophage cell line (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Isobornyl acetate for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Signaling Pathways in Inflammation

Isobornyl acetate is believed to exert its anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the proposed inhibitory effects on the NF-κB and MAPK pathways.

References

- 1. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 3. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobornyl Acetate: Chemical Structure, Properties, and Biological Activities

Please Note: The initial query for "Isoboonein acetate" did not yield any results for a known chemical compound. Based on the search results, it is highly likely that this was a typographical error for Isobornyl acetate . This technical guide will, therefore, focus on Isobornyl acetate.

Introduction

Isobornyl acetate is a bicyclic monoterpene ester that is a significant component in the fragrance and flavor industries. It is also a key intermediate in the synthesis of camphor.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Isobornyl acetate, with a focus on its antimicrobial effects. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identifiers

Isobornyl acetate is the acetate ester of the terpenoid isoborneol.[2] Its chemical structure is characterized by a bicyclo[2.2.1]heptane ring system.

Chemical Structure:

(A simplified 2D representation of the core bicyclic structure)

| Identifier | Value |

| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate[3] |

| SMILES | CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C[3] |

| InChI Key | KGEKLUUHTZCSIP-FOGDFJRCSA-N[3] |

| CAS Number | 125-12-2[4] |

| Molecular Formula | C12H20O2[3] |

| Molecular Weight | 196.29 g/mol [4] |

Physicochemical Properties

Isobornyl acetate is a colorless liquid with a characteristic pine-like, camphoraceous odor. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale straw-yellow liquid | |

| Boiling Point | 220-224 °C | |

| Melting Point | Not available | |

| Flash Point | 89 °C (closed cup) | [4] |

| Density | 0.98 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 0.13 hPa at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | |

| Refractive Index | 1.462 - 1.465 at 20 °C | |

| Autoignition Temp. | 440 °C | [4] |

| Kinematic Viscosity | 4.53 cSt at 40 °C | [4] |

Biological Activities and Mechanism of Action

The primary biological activity of Isobornyl acetate that has been investigated is its antimicrobial effect. It has demonstrated activity against a range of bacteria and fungi.

Antimicrobial Activity

Isobornyl acetate has been shown to inhibit the growth of various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans. While the exact mechanism of its antibacterial and antiviral effects is not fully understood, its lipophilic nature is believed to play a crucial role.

Proposed Mechanism of Antimicrobial Action:

The antimicrobial activity of monoterpenes like Isobornyl acetate is generally attributed to their ability to partition into and disrupt the structure of microbial cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

It is also proposed that Isobornyl acetate may be hydrolyzed to isobornyl alcohol by microbial enzymes. The resulting alcohol, along with the change in pH due to the release of acetic acid, could contribute to the overall antimicrobial effect by damaging the cell membrane and inactivating essential membrane proteins.

Other Biological Activities

Isobornyl acetate is also known to have antifeedant properties against certain insects and is used as an insect pheromone.[2]

Experimental Protocols

Synthesis of Isobornyl Acetate

A common method for the synthesis of Isobornyl acetate involves the acid-catalyzed esterification of camphene with acetic acid.[2]

Materials:

-

Camphene

-

Glacial acetic acid

-

Strong acid catalyst (e.g., sulfuric acid)

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with camphene and glacial acetic acid.

-

Slowly add the acid catalyst while stirring and maintaining the desired reaction temperature.

-

Allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like gas chromatography (GC).

-

After the reaction is complete, cool the mixture and wash it with water to remove the acid catalyst and excess acetic acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

-

Dry the crude Isobornyl acetate over a drying agent.

-

Purify the product by fractional distillation under reduced pressure.

Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Materials:

-

Isobornyl acetate

-

Bacterial or fungal strains

-

Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

-

Positive control (known antimicrobial agent)

-

Negative control (broth with inoculum, no compound)

Procedure:

-

Prepare a stock solution of Isobornyl acetate in a suitable solvent (e.g., DMSO) and then dilute it in the nutrient broth to the desired starting concentration.

-

Perform serial two-fold dilutions of the Isobornyl acetate solution in the wells of the 96-well plate, creating a concentration gradient.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

-

Add a standardized volume of the inoculum to each well of the microtiter plate, including the positive and negative control wells.

-

Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Isobornyl acetate at which no visible growth of the microorganism is observed.

-

Optionally, the growth can be quantified by measuring the optical density at a specific wavelength using a microplate reader.

Conclusion

Isobornyl acetate is a well-characterized monoterpene ester with significant applications in the fragrance and chemical synthesis industries. Its antimicrobial properties present a promising area for further research and development, particularly in the context of rising antimicrobial resistance. While the general mechanism of its antimicrobial action is thought to involve cell membrane disruption, further studies are needed to elucidate the specific molecular targets and pathways involved. The experimental protocols provided in this guide offer a foundation for the synthesis and biological evaluation of Isobornyl acetate in a research setting.

References

The Synthetic Landscape of Isobornyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acetate, a bicyclic monoterpene ester, is a key intermediate in the synthesis of camphor and a significant fragrance component in various consumer products.[1][2][3] Its characteristic pine-like, camphoraceous odor also lends itself to applications in flavoring agents.[2][4] Beyond its traditional uses, recent studies have highlighted its potential as an antimicrobial agent, showing activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[3][5] This emerging biological activity has garnered interest from the drug development sector.

This technical guide provides an in-depth overview of the total synthesis of isobornyl acetate, focusing on prevalent catalytic methods. It offers a comparative analysis of quantitative data from various synthetic protocols and details the experimental procedures for key methodologies.

Synthetic Strategies and Methodologies

The primary industrial synthesis of isobornyl acetate involves the esterification of camphene with acetic acid.[6] Another route includes the isomerization of α-pinene to camphene, which is then esterified.[1] Various catalysts have been employed to optimize this reaction, aiming for high conversion rates, selectivity, and environmentally benign processes.

Catalytic Approaches to Isobornyl Acetate Synthesis

Several catalytic systems have been developed for the synthesis of isobornyl acetate. The choice of catalyst significantly impacts reaction conditions, yield, and product purity.

1. Acidic Cation Exchange Resins: A method utilizing acidic cation exchange resins in a fixed-bed continuous reaction has been reported to achieve a high single-pass yield of 88.6%.[1]

2. Molecular Sieves: Synthesized molecular sieves have been used as catalysts, offering mild reaction conditions and high selectivity for isobornyl acetate.[7]

3. α-Hydroxyl Carboxylic Acid Composite Catalysts: Recent research has explored the use of composite catalysts, such as tartaric acid-boric acid and mandelic acid-boric acid, which have demonstrated high conversion rates and selectivity.[8][9][10] These catalysts also show promise for utilizing aqueous acetic acid, which is beneficial for catalyst reuse.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for isobornyl acetate, allowing for a clear comparison of their efficiencies.

| Catalyst System | Reactants | Molar/Mass Ratio | Temperature (°C) | Reaction Time (h) | Conversion of Camphene (%) | GC Content of Isobornyl Acetate (%) | Selectivity (%) | Yield (%) | Reference |

| Acidic Cation Exchange Resin | Pinene, Acetic Acid | 1:1.5 (mass) | 40 | - | - | - | - | 88.6 | [1] |

| Tartaric Acid-Boric Acid | Camphene, Acetic Acid | - | 70 | 18 | 92.9 | 88.5 | 95.3 | - | [8][9][10] |

| Mandelic Acid-Boric Acid | Camphene, Acetic Acid | - | 85 | 8 | 91.2 | 86.7 | 95.1 | - | [8] |

| Tartaric Acid, Zinc Sulfate, Acetic Anhydride | Camphene, Glacial Acetic Acid | 100:300:40:10:5 (mass) | 75 | 12 | - | 63.5 (crude), ≥96.2 (refined) | - | - | [11] |

| Glycolic Acid, Boric Acid | Camphene, Glacial Acetic Acid, Water | 100:100:10:10:25 (mass) | 85 | 8 | - | 65.3 (crude), ≥97.2 (refined) | - | - | [11] |

| Mandelic Acid, Boric Acid, Acetic Anhydride | Camphene, Glacial Acetic Acid | 100:100:20:3:10 (mass) | 85 | 8 | - | 65.6 (crude), ≥95.8 (refined) | - | - | [11] |

| Citric Acid, Boric Acid | Camphene, Glacial Acetic Acid, Water | 100:200:30:30 (mass) | 80 | 24 | - | 37.5 (crude), ≥91.3 (refined) | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of isobornyl acetate.

Synthesis using α-Hydroxyl Carboxylic Acid Composite Catalyst

This protocol is based on the research utilizing a tartaric acid-boric acid composite catalyst.[8]

Materials:

-

α-camphene (10 g)

-

Acetic acid (10 g)

-

Ethyl acetate (20 g)

-

Water (1-5 g)

-

Tartaric acid (4.5 g)

-

Boric acid (0.4 g)

Procedure:

-

To a reaction flask equipped with a magnetic stirrer, add α-camphene, acetic acid, ethyl acetate, water, tartaric acid, and boric acid.

-

Stir the mixture at 500 rpm.

-

Heat the reaction mixture to a controlled temperature of 70°C.

-

Maintain the reaction for 18 hours.

-

After the reaction is complete, the product is ready for purification and analysis.

Synthesis using a Hydroxycarboxylic Acid and Cocatalyst System

This protocol is adapted from a patented method.[11]

Materials:

-

Camphene (100 parts by mass)

-

Glacial acetic acid (300 parts by mass)

-

Tartaric acid (40 parts by mass)

-

Zinc sulfate (10 parts by mass)

-

Acetic anhydride (5 parts by mass)

Procedure:

-

Charge a reaction kettle with camphene, glacial acetic acid, tartaric acid, zinc sulfate, and acetic anhydride according to the specified mass ratio.

-

Initiate stirring.

-

Heat the reaction mixture to 75°C.

-

Maintain the reaction for 12 hours to obtain the synthetic product.

-

Add a small amount of water to the product and allow it to stand for phase separation.

-

The upper oil layer contains the target product, isobornyl acetate. The lower aqueous layer contains the catalyst and acetic acid, which can be recycled after dewatering.

-

Transfer the target product to a washing tank, neutralize with an alkaline solution, and then wash with water to obtain crude isobornyl acetate.

-

Perform fractional distillation under reduced pressure to obtain refined isobornyl acetate.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of isobornyl acetate.

Caption: General workflow for the synthesis of isobornyl acetate.

Conclusion

The total synthesis of isobornyl acetate is a well-established process, primarily relying on the esterification of camphene with acetic acid. The ongoing research in catalysis, particularly with the development of composite catalysts, continues to improve the efficiency, selectivity, and environmental footprint of this important industrial synthesis. The emerging antimicrobial properties of isobornyl acetate may open new avenues for its application in the pharmaceutical and drug development industries, warranting further investigation into its biological mechanisms of action.

References

- 1. Page loading... [guidechem.com]

- 2. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Isobornyl acetate CAS#: 125-12-2 [m.chemicalbook.com]

- 5. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 6. ScenTree - Isobornyl acetate (CAS N° 125-12-2) [scentree.co]

- 7. CN101921191B - Preparation method for synthesizing isobornyl acetate by esterification of camphene and acetic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN108863779B - A kind of method for synthesizing isobornyl acetate from camphene - Google Patents [patents.google.com]

The Core Mechanism of Action of Iso-mukaadial Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-mukaadial acetate (IMA), a drimane sesquiterpenoid isolated from the bark of Warburgia salutaris, has emerged as a promising natural compound with significant anticancer properties.[1] Extensive in vitro studies have demonstrated its cytotoxic and cytostatic effects across a range of cancer cell lines, including pancreatic, colon, breast, and ovarian cancers.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of iso-mukaadial acetate, with a focus on its role in inducing apoptosis and modulating cell cycle progression. The information presented herein is intended to support further research and drug development efforts centered on this potent natural product.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The primary anticancer mechanism of iso-mukaadial acetate is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[1][3] This is a tightly regulated process involving a cascade of molecular events culminating in cell dismantling and elimination.

Key Molecular Events:

-

Disruption of Mitochondrial Membrane Potential (MMP): Iso-mukaadial acetate treatment leads to a significant decrease in the mitochondrial membrane potential in cancer cells.[4] This disruption is a critical early event in the intrinsic apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a key determinant in initiating mitochondrial-mediated apoptosis.[1][5]

-

Cytochrome c Release: The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7.[6] Studies consistently show a significant increase in caspase-3/7 activity in cancer cells treated with iso-mukaadial acetate.[1][2][7]

-

Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[1][4]

Signaling Pathway Diagram: Mitochondrial Apoptosis

Caption: Mitochondrial apoptosis pathway induced by Iso-mukaadial acetate.

Cell Cycle Arrest

In addition to inducing apoptosis, iso-mukaadial acetate exerts a cytostatic effect by arresting the cell cycle at different phases, depending on the cancer cell type. This prevents the proliferation of malignant cells.

-

G2/M Phase Arrest: In MDA-MB-231 breast cancer cells, treatment with iso-mukaadial acetate leads to cell cycle arrest in the early G2 phase.[2]

-

S Phase Arrest: In RMG-1 ovarian cancer cells, the compound induces arrest in the S phase of the cell cycle.[2]

A key mediator of this cell cycle arrest is the upregulation of the p21 protein.[1][8] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By upregulating p21, iso-mukaadial acetate inhibits the activity of CDK2, a crucial kinase for cell cycle progression, thereby halting cell division.[4] The upregulation of p21 can be mediated by both p53-dependent and p53-independent pathways.[8] In some cancer cell lines, the effect of iso-mukaadial acetate appears to be p53-independent.[8]

Signaling Pathway Diagram: Cell Cycle Arrest

Caption: Cell cycle arrest mechanism of Iso-mukaadial acetate.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of iso-mukaadial acetate have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| MIA-PACA-2 | Pancreatic Cancer | 2.4 | [7] |

| HT-29 | Colon Cancer | 12.2 | [7] |

| MDA-MB-231 | Breast Cancer | 2.7 | [8] |

| RMG-1 | Ovarian Cancer | Not explicitly stated, but shown to be effective | [2] |

| HEK 293 | Normal Embryonic Kidney | Shown to have an effect, but IC50 not specified for direct comparison | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on iso-mukaadial acetate.

Cell Viability and Proliferation Assays

-

Principle: Measures cell viability based on the reduction of resazurin (a non-fluorescent, blue compound) to resorufin (a fluorescent, pink compound) by metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of iso-mukaadial acetate and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

-

Add AlamarBlue™ reagent (10% of the culture volume) to each well.

-

Incubate the plates for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence or absorbance using a plate reader (fluorescence: excitation 560 nm, emission 590 nm; absorbance: 570 nm with a reference wavelength of 600 nm).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. xCELLigence Real-Time Cell Analysis: [2][9]

-

Principle: A non-invasive method that measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the culture wells. The impedance is expressed as a Cell Index (CI) value.

-

Protocol:

-

Add 100 µL of cell culture medium to each well of an E-Plate 16 to obtain a background reading.

-

Seed cells (e.g., 1 x 10⁴ cells/well) into the E-Plate 16.

-

Place the plate in the xCELLigence instrument inside a CO₂ incubator and monitor cell attachment and proliferation in real-time.

-

After a period of stable growth (e.g., 22 hours), treat the cells with iso-mukaadial acetate at various concentrations.

-

Continue to monitor the Cell Index in real-time for a specified duration (e.g., 48-72 hours) to assess the effect of the compound on cell proliferation.

-

Apoptosis and Cell Cycle Analysis

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining): [2]

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Seed cells and treat with the IC50 concentration of iso-mukaadial acetate for 24 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Flow Cytometry for Cell Cycle Analysis: [2]

-

Principle: Measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cells with iso-mukaadial acetate for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Enzyme Activity and Gene Expression Analysis

Caspase-Glo® 3/7 Assay: [2][8]

-

Principle: A luminescent assay that measures the activity of caspase-3 and -7. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.

-

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with iso-mukaadial acetate for 24 hours.

-

Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

Real-Time Polymerase Chain Reaction (RT-PCR): [2][8]

-

Principle: Quantifies the expression levels of specific genes (e.g., Bax, Bcl-2, p21) by reverse transcribing RNA into cDNA, followed by amplification of the cDNA with gene-specific primers in the presence of a fluorescent dye.

-

Protocol:

-

Treat cells with iso-mukaadial acetate for 24 hours.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase kit.

-

Perform real-time PCR using gene-specific primers for Bax, Bcl-2, p21, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Experimental Workflow Diagram

Caption: A generalized workflow for studying the anticancer effects of Iso-mukaadial acetate.

Conclusion

Iso-mukaadial acetate demonstrates significant potential as an anticancer agent by effectively inducing apoptosis through the mitochondrial pathway and causing cell cycle arrest in various cancer cell lines. Its mechanism of action, centered on the modulation of key regulatory proteins like the Bcl-2 family and p21, provides a solid foundation for its further investigation and development as a therapeutic candidate. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of iso-mukaadial acetate in a preclinical setting.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]

- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 4. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. allevi3d.com [allevi3d.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Isobornyl Acetate

A Note on Nomenclature: The user's request specified "Isoboonein acetate." Extensive searches have revealed that this is likely a misspelling of Isobornyl acetate . This document will proceed with the analysis of Isobornyl acetate, a well-documented monoterpene ester.

Introduction

Isobornyl acetate is a bicyclic monoterpene and a significant constituent of the essential oils of various coniferous trees and medicinal plants. It is widely recognized for its characteristic pine-like, camphoraceous aroma, leading to its extensive use in the fragrance industry. Beyond its olfactory properties, a growing body of scientific evidence indicates that Isobornyl acetate possesses a range of biological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of Isobornyl acetate's biological activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Data on Biological Activities

The biological activities of Isobornyl acetate have been quantified in several studies. The following tables summarize the available data on its anti-inflammatory and antimicrobial properties.

Table 1: Anti-inflammatory Activity of Isobornyl Acetate

| Assay | Model System | Measured Parameter | Result |

| Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC50 | Data not available for Isobornyl acetate. For the related compound, Bornyl acetate, significant inhibition of NO production has been reported. |

| Pro-inflammatory Cytokine Inhibition | Various (e.g., LPS-stimulated chondrocytes) | Inhibition of IL-6, IL-8, MMP-1, MMP-13 | Data not available for Isobornyl acetate. Bornyl acetate has been shown to compromise the upregulation of these cytokines and metalloproteinases.[1] |

Note: There is a notable lack of specific IC50 values for the anti-inflammatory activity of Isobornyl acetate in the current literature. The data for its isomer, Bornyl acetate, suggests a potential for anti-inflammatory effects.

Table 2: Antimicrobial Activity of Isobornyl Acetate

| Organism | Assay | Measured Parameter | Result |

| Staphylococcus aureus (including MRSA) | Broth microdilution | MIC | Effectively inhibited growth and reduced virulence.[2] Specific MIC values are not consistently reported. |

| Vancomycin-resistant enterococci | Broth microdilution | MIC | Demonstrated activity.[2] |

| Gram-positive and Gram-negative bacteria | Broth microdilution | MIC | Broad-range activity.[2] |

| Candida albicans | Broth microdilution | MIC | Effective in inhibiting growth and reducing virulence factors.[2] |

Note: While the antimicrobial potential of Isobornyl acetate is documented, specific Minimum Inhibitory Concentration (MIC) values are often not provided in the available literature, which highlights an area for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the biological activities of compounds like Isobornyl acetate.

Anti-inflammatory Activity Assessment

A common in vitro model for evaluating anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Adherent cells are pre-treated with various concentrations of Isobornyl acetate for 1 hour.

-

Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test):

-

After the incubation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

3. Cytokine Quantification (ELISA):

-

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Apoptosis Assay

The induction of apoptosis is a key indicator of potential anti-cancer activity. Flow cytometry is a widely used technique to assess apoptosis.

1. Cell Culture and Treatment:

-

A relevant cancer cell line (e.g., human leukemia cell line) is cultured in appropriate media and conditions.

-

Cells are treated with varying concentrations of Isobornyl acetate for a specified duration (e.g., 24, 48 hours).

2. Annexin V-FITC and Propidium Iodide (PI) Staining:

-

After treatment, both floating and adherent cells are collected.

-

The cells are washed with phosphate-buffered saline (PBS) and then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are then analyzed by flow cytometry.

3. Data Analysis:

-

The flow cytometer detects the fluorescence emitted by FITC and PI.

-

The cell population is categorized into four quadrants:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by Isobornyl acetate.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

-

A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

2. Serial Dilution of Isobornyl Acetate:

-

A two-fold serial dilution of Isobornyl acetate is prepared in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension.

-

The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of Isobornyl acetate that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological effects of Isobornyl acetate are mediated through its interaction with various cellular signaling pathways. While research specifically on Isobornyl acetate is limited, studies on its isomer, Bornyl acetate, and other terpenoids provide insights into the likely mechanisms.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of related compounds often involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). It is hypothesized that Isobornyl acetate may exert its anti-inflammatory effects by inhibiting the phosphorylation of IκB or the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the production of inflammatory mediators. The activation of these kinases by phosphorylation can lead to the activation of transcription factors such as AP-1, which also promotes the expression of pro-inflammatory genes. Terpenoids have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.

Caption: Hypothesized anti-inflammatory signaling pathway of Isobornyl acetate.

Apoptosis Signaling Pathway

The induction of apoptosis by anti-cancer agents can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

-

Intrinsic Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The Bcl-2 family of proteins regulates this process, with pro-apoptotic members (e.g., Bax) promoting and anti-apoptotic members (e.g., Bcl-2) inhibiting cytochrome c release. Terpenoids have been shown to induce apoptosis by altering the Bax/Bcl-2 ratio in favor of apoptosis.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then directly activates executioner caspases.

References

Isoboonein acetate comprehensive literature review

An In-depth Technical Guide to Isobornyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is highly probable that "Isoboonein acetate" is a misspelling of Isobornyl acetate . This comprehensive technical guide focuses on Isobornyl acetate, a bicyclic monoterpene ester. It is a colorless liquid with a characteristic pine-like aroma and is found in various essential oils. Beyond its use as a fragrance and flavoring agent, Isobornyl acetate has garnered scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, insecticidal, and neuroprotective properties. This document provides a detailed overview of its chemical properties, synthesis, biological activities with available quantitative data, and insights into its potential mechanisms of action.

Chemical Properties

Isobornyl acetate is a well-characterized compound with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1][2] |

| Molar Mass | 196.29 g/mol | [1] |

| Appearance | Colorless to pale straw-yellow liquid | [3] |

| Odor | Fresh, woody, camphoraceous, pine-like | [3] |

| Boiling Point | 220-224 °C | [2] |

| Density | 0.983 g/mL at 25 °C | [2] |

| Refractive Index | 1.4635 (at 20 °C) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |

| CAS Number | 125-12-2 | [1][2] |

Synthesis of Isobornyl Acetate

The primary industrial synthesis of Isobornyl acetate involves the esterification of camphene with acetic acid, typically in the presence of an acidic catalyst.

Experimental Protocol: Synthesis from Camphene and Acetic Acid

Materials:

-

α-camphene

-

Acetic acid

-

Tartaric acid (catalyst)

-

Boric acid (co-catalyst)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Separating funnel

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

To a reaction vessel, add 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid, and 0.1–0.5 g of boric acid.[5]

-

Stir the mixture at 500 rpm and heat to 70 °C for 16 hours.[5]

-

After the reaction, cool the mixture to allow the catalyst to precipitate.

-

Recover the catalyst by filtration.[5]

-

Transfer the product mixture to a separating funnel and add water to induce phase separation. The upper layer contains the product.

-

The crude Isobornyl acetate can be purified by vacuum fractionation to achieve a high purity (e.g., 98% GC content).[5]

Quantitative Data on Synthesis: Under optimal conditions using a tartaric acid-boric acid catalyst system, the following results have been reported:

| Parameter | Value | Reference(s) |

| Camphene Conversion Rate | 92.9% | [5] |

| Isobornyl Acetate GC Content | 88.5% | [5] |

| Isobornyl Acetate Selectivity | 95.3% | [5] |

Biological Activities and Mechanisms of Action

Isobornyl acetate exhibits a range of biological activities. It is important to note that in many biological systems, Isobornyl acetate is likely hydrolyzed to its active alcohol form, isoborneol, and acetate. The biological effects observed may be attributable to the parent compound, its metabolites, or a combination thereof.

Antimicrobial and Antifungal Activity

Isobornyl acetate has demonstrated activity against a variety of pathogenic microorganisms.

Quantitative Data:

| Organism | Activity | Concentration/Value | Reference(s) |

| Staphylococcus aureus (MRSA) | Inhibition of growth and virulence | Not specified | [4] |

| Vancomycin-resistant enterococci | Active against | Not specified | [4] |

| Candida albicans | Inhibition of growth and virulence factors | Not specified | [4] |

| Various microbial strains | MIC | 1.75 to 4.88 mg/mL | [6] |

| Botrytis cinerea | Antifungal activity | Stronger than terpinyl acetate | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General)

A microdilution method is typically used to determine the MIC of an antimicrobial agent.

-

Prepare a series of twofold dilutions of Isobornyl acetate in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., C. albicans).

-

Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 24 hours at 37°C).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Anti-inflammatory Activity

Studies on bornyl acetate, the deacetylated form of Isobornyl acetate, have revealed significant anti-inflammatory properties.

Mechanism of Action: Bornyl acetate has been shown to downregulate the production of pro-inflammatory cytokines and suppress the activation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.[9][10] In human chondrocytes, bornyl acetate exerts its anti-inflammatory effect by inducing the expression of Interleukin-11 (IL-11) via the activation of the c-fos component of the AP-1 transcription factor.[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

-

Culture RAW 264.7 macrophage cells.

-

Pre-treat the cells with various concentrations of bornyl acetate for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA.

-

Cell lysates can be analyzed by Western blot to determine the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.[9]

Signaling Pathway Diagram: Anti-inflammatory Action of Bornyl Acetate

Caption: Inhibition of LPS-induced inflammatory signaling by Bornyl Acetate.

Insecticidal and Repellent Activity

Isobornyl acetate is a component of essential oils known to have insecticidal and repellent properties.

Quantitative Data:

| Insect Species | Activity | Value | Reference(s) |

| Tribolium castaneum | Contact toxicity (LD₅₀) | 66.0 µ g/adult | [12] |

| Lasioderma serricorne | Contact toxicity (LD₅₀) | Not specified, but active | [12] |

| Myzus persicae (peach aphid) | Fumigant activity (100% lethality) | Achieved after 15 hours | [13] |

| Blowflies | Repellent | Effective | [14] |

Experimental Protocol: Contact Toxicity Assay

-

Dissolve Isobornyl acetate in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

-

Apply a small, defined volume (e.g., 1 µL) of each concentration to the dorsal thorax of the target insect.

-

A control group is treated with the solvent only.

-

Maintain the treated insects under controlled conditions (temperature, humidity, light) with access to food.

-

Assess mortality at specific time points (e.g., 24, 48 hours).

-

Calculate the LD₅₀ value using probit analysis.[12]

Neuroprotective Effects

Bornyl acetate has shown promise in protecting neuronal cells from cytotoxicity.

Mechanism of Action: In a cellular model of Alzheimer's disease, bornyl acetate demonstrated neuroprotective effects by suppressing the Beclin-1-dependent autophagy pathway.[15]

Quantitative Data:

| Cell Line | Effect | Concentration | Reference(s) |

| PC12 cells (Okadaic acid-induced) | Increased cell viability | 25, 50, 75, 100 µg/mL | [15] |

| PC12 cells (Okadaic acid-induced) | Reduced p-tau, Aβ42, and β-secretase levels | 25, 50, 75, 100 µg/mL | [15] |

Experimental Protocol: Neuroprotection Assay in PC12 Cells

-

Culture PC12 cells in an appropriate medium.

-

Induce cytotoxicity by treating the cells with okadaic acid (e.g., 175 nM for 48 hours) to create a cellular model of Alzheimer's disease.

-

In parallel, treat cells with okadaic acid and various concentrations of bornyl acetate.

-

Assess cell viability using a CCK-8 or MTT assay.

-

Analyze the levels of neurotoxicity markers (p-tau, Aβ42, β-secretase) and autophagy-related proteins (Beclin-1) using Western blot or ELISA.[15]

References

- 1. Isobornyl acetate, 94% | Fisher Scientific [fishersci.ca]

- 2. Isobornyl acetate | 125-12-2 [chemicalbook.com]

- 3. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 5. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst [mdpi.com]

- 6. Antioxidant and Antibacterial Activities of the Essential Oil of Moroccan Tetraclinis articulata (Vahl) Masters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | Antibiofilm and Antihyphal Activities of Cedar Leaf Essential Oil, Camphor, and Fenchone Derivatives against Candida albicans [frontiersin.org]

- 9. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. usbio.net [usbio.net]

- 15. phcog.com [phcog.com]

An In-depth Technical Guide to Isobornyl Acetate: Discovery, History, and Synthesis

A Note on Nomenclature: The request specified "Isoboonein acetate." Following extensive database searches, it has been concluded that this is likely a typographical error for Isobornyl acetate , the widely recognized chemical compound. This document will proceed with a comprehensive overview of Isobornyl acetate.

Executive Summary

Isobornyl acetate, a bicyclic monoterpene ester, is a compound of significant historical and commercial importance. Its discovery is intrinsically linked to the foundational explorations of terpene chemistry in the late 19th century. Initially valued as a crucial intermediate in the industrial synthesis of camphor, it has since become a ubiquitous ingredient in the fragrance and flavor industries, prized for its characteristic pine-like, woody scent. This technical guide provides a detailed account of the discovery and history of Isobornyl acetate, comprehensive experimental protocols for its synthesis, quantitative data on its production, and an exploration of its biological activities.

Discovery and History

The emergence of Isobornyl acetate is a direct result of systematic investigations into the chemistry of terpenes, particularly the Wagner-Meerwein rearrangement, a fundamental carbocationic rearrangement discovered in the late 19th century through studies of pinene and camphene chemistry. The synthetic route to Isobornyl acetate was elucidated as chemists explored acid-catalyzed additions to terpene hydrocarbons. Early synthesis methods involved the use of sulfuric acid as a catalyst for the reaction of camphene with acetic acid.[1][2]

This discovery was pivotal for the large-scale industrial production of Isobornyl acetate from readily available turpentine fractions rich in α-pinene, which could be isomerized to camphene. The ability to synthetically produce Isobornyl acetate became particularly crucial when natural sources of camphor from the camphor laurel (Cinnamomum camphora) were insufficient to meet industrial demand. The hydrolysis of synthetic Isobornyl acetate yields isoborneol, which can then be oxidized to produce camphor, a vital component in the manufacturing of plastics and pharmaceuticals. Over the years, refinements in catalytic systems, such as the use of styrene-divinylbenzene acid ion-exchangers, have led to improved yields and selectivity in Isobornyl acetate production.[3]

While Isobornyl acetate is found in trace amounts in various essential oils, including those from fir needles, basil, rosemary, and thyme, its commercial availability is almost exclusively through synthetic production to ensure consistency in quality and supply.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀O₂ | [2] |

| Molar Mass | 196.29 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Pleasant, pine-like | [2] |

| Boiling Point | 220-224 °C | [4] |

| Density | 0.9841 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in most fixed oils and mineral oil. | [3] |

Synthesis of Isobornyl Acetate

The primary industrial synthesis of Isobornyl acetate involves the acid-catalyzed esterification of camphene with acetic acid. This reaction proceeds via a Wagner-Meerwein rearrangement.

General Reaction Mechanism: Wagner-Meerwein Rearrangement

Caption: Wagner-Meerwein rearrangement in the synthesis of Isobornyl acetate.

Experimental Protocols

This protocol details the synthesis of Isobornyl acetate from camphene using an α-hydroxyl carboxylic acid composite catalyst.

Materials:

-

α-camphene (10 g)

-

Acetic acid (25 g)

-

Tartaric acid (0.1–1 g) or Mandelic acid (0.1–1 g)

-

Boric acid (0.1–0.5 g)

-

Reaction bulb

-

Magnetic stirrer

-

Separating funnel

Procedure:

-

To a reaction bulb, add 10 g of α-camphene, 25 g of acetic acid, the chosen α-hydroxyl carboxylic acid catalyst, and boric acid.

-

Commence magnetic stirring at 500 rpm.

-

Maintain the reaction temperature at 70 °C for 16 hours.

-

After the reaction is complete, cool the product to allow for the deposition of the catalyst at the bottom of the bulb.

-

The catalyst can be recovered by filtration.

-

Transfer the product to a separating funnel and add water to facilitate layering. The upper layer contains the product.

Quantitative Data on Synthesis

The following table summarizes the quantitative outcomes of various synthetic methods for Isobornyl acetate.

| Catalyst System | Camphene Conversion Rate (%) | Isobornyl Acetate GC Content (%) | Selectivity (%) | Reference |

| Tartaric acid–boric acid | 92.9 | 88.5 | 95.3 | |

| Mandelic acid–boric acid | 91.2 | 86.7 | 95.1 | |

| FeCl₃ | ~99 | - | - | [5] |

| Acidic cation exchange resins | - | 88.6 (single-pass yield) | - | [3] |

Biological Activity

Isobornyl acetate has demonstrated notable antimicrobial properties.

Antimicrobial Activity

Studies have shown that Isobornyl acetate is effective against a range of microorganisms. It has been observed to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and reduce its virulence.[1][6] Additionally, it exhibits activity against other Gram-positive and Gram-negative bacteria, including vancomycin-resistant enterococci.[1] Antifungal activity has also been reported, particularly against Candida albicans, where it was found to inhibit growth and reduce virulence factors.[1][6]

While specific MIC values for pure Isobornyl acetate are not extensively reported, essential oils containing significant amounts of bornyl acetate (an isomer) and other terpenes have shown MICs ranging from 1.75 to 4.88 mg/mL against various microbial strains.

Potential Mechanism of Action (Hypothetical)

The precise mechanism of Isobornyl acetate's antimicrobial action is not yet fully elucidated.[1] However, a common mechanism for terpenoids involves the disruption of microbial cell membranes.

Caption: Hypothetical mechanism of antimicrobial action of Isobornyl acetate.

Applications

The primary applications of Isobornyl acetate are in the fragrance and flavor industries. It is extensively used in perfumes, soaps, detergents, and air fresheners to impart a fresh, pine-like aroma.[3][7] Its stability and versatility make it a valuable component in various fragrance formulations.[6] As a flavoring agent, it is recognized as safe and is used in small concentrations to add woody and camphoraceous notes to food products.[6] Its historical and ongoing importance as an intermediate in the synthesis of camphor also continues to be a significant industrial application.[6][7]

Conclusion

Isobornyl acetate is a compound with a rich history rooted in the development of organic chemistry. From its critical role in the synthesis of camphor to its widespread use in modern consumer products, it remains a commercially significant molecule. The synthetic methodologies for its production are well-established and continue to be refined for greater efficiency. While its biological activities, particularly its antimicrobial properties, are recognized, further research into its precise mechanisms of action could open new avenues for its application in pharmaceuticals and therapeutics. This guide provides a foundational resource for researchers and professionals in drug development and related scientific fields.

References

- 1. researchers.usask.ca [researchers.usask.ca]

- 2. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Isobornyl acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Antibacterial Activities of the Essential Oil of Moroccan Tetraclinis articulata (Vahl) Masters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Characterization and Antibacterial Activity of Essential Oil of Medicinal Plants from Eastern Serbia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Isoboonein Acetate (Isobornyl Acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isoboonein Acetate, more commonly known as Isobornyl Acetate. The document details its chemical identity, physical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores the current understanding of its biological activities and metabolic fate. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed protocols and data to support further investigation and application of this compound.

Chemical and Physical Properties

Isobornyl acetate is a bicyclic monoterpene ester recognized for its characteristic camphor-like, piney aroma.[1] It is a colorless to pale yellow liquid.[2]

Table 1: Chemical Identifiers and Properties of Isobornyl Acetate

| Property | Value | Reference |

| CAS Number | 125-12-2 | [3] |

| Molecular Formula | C₁₂H₂₀O₂ | [3] |

| Molecular Weight | 196.29 g/mol | [3] |

| Appearance | Colorless to pale straw yellow liquid | [1][2] |

| Odor | Pleasant, camphor-like, reminiscent of pine needles | [1][2] |

| Boiling Point | 229-233 °C | [1] |

| Density | 0.983 g/mL at 25 °C | [1] |

| Flash Point | 88 °C (190 °F) | [2] |

| Solubility | Insoluble in water; soluble in most fixed oils and mineral oil | [1] |

| Refractive Index | n20/D 1.4635 | [1] |

Synthesis of Isobornyl Acetate

Isobornyl acetate is primarily synthesized through the esterification of camphene with acetic acid, a reaction catalyzed by an acid.

Experimental Protocol: Synthesis from Camphene and Acetic Acid

This protocol is adapted from a method utilizing a composite catalyst of tartaric acid and boric acid.[4]

Materials:

-

α-Camphene

-

Acetic acid

-

Tartaric acid

-

Boric acid

-

Magnetic stirrer

-

Reaction bulb

-

Separating funnel

-

Water

Procedure:

-

To a reaction bulb, add 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid, and 0.1–0.5 g of boric acid.[4]

-

Commence magnetic stirring at 500 rpm.[4]

-

Maintain the reaction temperature at 70 °C for 16 hours.[4]

-

After the reaction, allow the product to cool. The catalyst will precipitate at the bottom.

-

Filter the mixture to recover the catalyst.

-

Transfer the filtrate to a separating funnel and add water to facilitate layer separation.

-

The upper layer contains the product, Isobornyl acetate.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of Isobornyl acetate.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis and quantification of Isobornyl acetate.

Experimental Protocol: GC-MS Analysis

This protocol is based on the instrumentation used for analyzing the synthesis products of Isobornyl acetate.[4]

Instrumentation:

-

Gas Chromatograph: Agilent 7890A or equivalent.[4]

-

Mass Spectrometer: Bruker TQ456 or equivalent.[4]

-

Capillary Column: AT-35 (60 m × 0.25 mm × 0.25 μm) for GC and BR-5 (30 m × 0.25 mm × 0.25 μm) for GC-MS.[4]

Procedure:

-

Sample Preparation: Dilute the sample containing Isobornyl acetate in a suitable solvent (e.g., hexane or ethanol).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

-

GC Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. The specific temperature program will depend on the exact instrumentation and desired separation.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Data Analysis: Compare the retention time and mass spectrum of the analyte with that of a known standard of Isobornyl acetate for confirmation and quantification.

Analytical Workflow Diagram

Caption: A flowchart for the GC-MS analysis of Isobornyl acetate.

Biological Activity and Metabolism

Antimicrobial Activity

Isobornyl acetate has demonstrated antimicrobial properties against a variety of microorganisms.[5] Studies have indicated its efficacy against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi such as Candida albicans.[5][6] While the precise mechanism of its antimicrobial action is not fully elucidated, these findings suggest its potential for further investigation in the development of new antimicrobial agents.

Metabolism

In the body, Isobornyl acetate is readily metabolized.[2] The primary metabolic pathway involves hydrolysis of the ester bond to yield isoborneol and acetic acid.[2] The resulting isoborneol can then be conjugated with glucuronic acid, facilitating its excretion in the urine.[2]

Metabolic Pathway Diagram

Caption: The metabolic fate of Isobornyl acetate in the body.

Conclusion

Isobornyl acetate is a well-characterized compound with established methods for its synthesis and analysis. Its demonstrated antimicrobial activity presents an interesting avenue for further research, particularly in the context of drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of Isobornyl acetate's potential applications.

References

- 1. Isobornyl Acetate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 2. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isobornyl acetate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 6. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

A Technical Guide to the Therapeutic Potential of Isoboonein Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboonein acetate is a natural compound that has garnered attention for its potential therapeutic applications, primarily in the realms of anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory Applications

The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties. In vitro studies have demonstrated its ability to mitigate inflammatory responses in macrophage cell lines, a key cell type in the inflammatory cascade.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators. Research has shown that it significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the production of nitric oxide (NO), a signaling molecule that plays a crucial role in inflammation.

The underlying molecular mechanism for this activity is the compound's ability to interfere with major inflammatory signaling pathways. Specifically, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By inhibiting the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of numerous downstream inflammatory genes.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound on nitric oxide production has been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Target | Assay System | IC50 Value |

| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 14.28 µM |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like LPS.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound.

-

Cell Culture:

-

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Viability Assay (MTT Assay):

-

To determine non-toxic concentrations, cells are seeded in a 96-well plate.

-

After 24 hours, cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

-

-

Nitric Oxide (NO) Production Assay:

-

Cells are seeded in a 24-well plate and pre-treated with non-toxic concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance is read at 540 nm, and nitrite concentration is calculated from a standard curve.

-

-

Western Blot Analysis (for Protein Expression):

-

Cells are treated as in the NO assay.

-

Total cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-p38, and NF-κB p65.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for evaluating the anti-inflammatory effects of this compound.

Potential Anticancer Applications

While less explored than its anti-inflammatory properties, preliminary data from patent literature suggests that this compound may have potential as an anticancer agent through the inhibition of the STAT3 signaling pathway.

Mechanism of Action: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, including those of the breast, prostate, and head and neck[1]. STAT3 activation promotes tumor cell proliferation, survival, and angiogenesis, making it a key target for cancer therapy[1][2][3]. The abnormal activation of STAT3 is a critical step in malignant transformation[1].

Patent literature has identified compounds with structures related to this compound as potential inhibitors of the STAT3 signaling pathway, suggesting a role as antitumor agents[4]. Inhibition of STAT3 can disrupt the dimerization and nuclear translocation of the protein, preventing the transcription of downstream target genes essential for tumor growth and survival[1][5]. This potential mechanism positions this compound as a candidate for further investigation in oncology.

Logical Relationship Diagram

This diagram illustrates the proposed logic for the anticancer potential of this compound.

References

- 1. STAT-3 inhibitors: state of the art and new horizons for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 inhibition, a novel approach to enhancing targeted therapy in human cancers (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local acetate inhibits brown adipose tissue function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]

Isoboonein acetate ADME and toxicology profile

An In-Depth Technical Guide on the ADME and Toxicology Profile of Isobornyl Acetate

Introduction

Isobornyl acetate is a chemical compound commonly used as a fragrance ingredient in a wide variety of consumer products, including soaps, detergents, creams, lotions, and perfumes. It is also utilized as a flavoring agent and as a solvent in certain pesticide formulations.[1][2] Given its widespread use, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its toxicological profile, is essential for ensuring its safe application. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the ADME and toxicology of isobornyl acetate, targeted towards researchers, scientists, and drug development professionals.

ADME Profile